molecular formula C8H11N3O3S B122495 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one CAS No. 134680-32-3

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Cat. No. B122495
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-RQJHMYQMSA-N
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Description

The compound "4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral and antibacterial agents. The structure of the compound suggests potential biological activity, possibly as an antiviral agent due to the presence of the oxathiolane ring, which is a feature in certain nucleoside analogs used in antiviral therapies.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines is achieved through a one-step condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol . Similarly, the synthesis of 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones and their isomers involves acid hydrolysis and cyclization reactions starting from an α,β-unsaturated ester . These methods highlight the versatility and adaptability of pyrimidine synthesis strategies, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influence the chemical behavior of these compounds. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements . These structural variations can affect the physical properties and biological activities of the compounds, suggesting that the molecular structure of "4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one" would also play a crucial role in its function.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which can be utilized to modify their structure and introduce new functional groups. The Mitsunobu reaction, for example, is used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, demonstrating the reactivity of the pyrimidine ring towards nucleophilic substitution . Additionally, photooxygenation reactions can lead to the formation of triazinyl ketones from diaminopyrimidines, indicating the susceptibility of these compounds to oxidation under certain conditions . These reactions are indicative of the types of chemical transformations that could be applied to modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polymorphism, as observed in benzylation and nitrosation reactions of pyrimidine derivatives, can lead to different crystal forms with distinct physical properties . The presence of functional groups such as hydroxyl, amino, and thioether moieties can affect the solubility, melting point, and reactivity of these compounds. The anti-bacterial activity of some synthesized pyrimidine derivatives also highlights their potential biological relevance . These properties are essential for understanding the behavior of "4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one" in various environments and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis Methods and Properties

  • Large-Scale Synthesis : This compound, also known as lamivudine, has been synthesized on a large scale using cocrystal formation with (S)-BINOL, achieving high purity and enantiomeric excess over 99.9% (Roy et al., 2009).
  • Synthesis for Biological Evaluation : Synthesis methods have been developed for various derivatives of this compound, exploring its potential for cytotoxicity against tumor cell lines and antiviral activity (Liu et al., 2000).
  • Novel Dinucleotide Analogs : Research includes the design and synthesis of novel dinucleotide analogs, exploring different synthesis strategies and compounds (Valiyev et al., 2010).

Structural and Crystallographic Studies

  • Lamivudine Hemihydrate : Studies have been conducted on new lamivudine hydrates, examining their crystal structures to understand their molecular interactions and properties (Bhattacharya et al., 2010).
  • X-Ray Crystal Studies : Extensive X-ray crystallographic studies have been conducted on derivatives, providing insights into their structural properties and potential biological applications (Sun et al., 2007).

Biological Activity and Applications

  • Antiviral Agent Structure : The absolute configuration of this compound as an antiviral agent has been determined, contributing to understanding its biological activity (Van Roey et al., 1993).
  • Antitumor Activity : Synthesis and evaluation of novel series of derivatives have been studied for their potential as antitumor agents, targeting thymidylate and purine nucleotide biosynthesis (Liu et al., 2015).

properties

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307509
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-3'-thiacytidine

CAS RN

134680-32-3
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134680-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine, (+)-cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE, (+)-CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Citations

For This Compound
2
Citations
M Kurmi, K Jayaraman, S Natarajan, GS Kumar… - … of Chromatography A, 2020 - Elsevier
Fixed dose combination (FDC) of tenofovir disoproxil fumarate (TDF) and lamivudine (3TC) is one of the most preferred FDC for the treatment of acquired immunodeficiency syndrome (…
Number of citations: 15 www.sciencedirect.com
F Grande, G Ioele, MA Occhiuzzi, M De Luca… - Pharmaceutics, 2019 - mdpi.com
An in-depth analysis of nanotechnology applications for the improvement of solubility, distribution, bioavailability and stability of reverse transcriptase inhibitors is reported. Current …
Number of citations: 18 www.mdpi.com

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